(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine
Description
Properties
IUPAC Name |
tert-butyl 3-(5-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDVDKXXIRYCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction Approach
A prominent method for the preparation of (S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine involves the Mitsunobu reaction, which facilitates the nucleophilic substitution of a phenol or pyridin-3-ol derivative with (S)-N-Boc-3-hydroxypyrrolidine. This reaction proceeds with inversion of configuration, thus preserving the (S)-stereochemistry of the pyrrolidine ring.
Step 1: Starting from a suitably protected pyridin-3-ol derivative, the Mitsunobu reaction is carried out with (S)-N-Boc-3-hydroxypyrrolidine under standard conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3)) to form the ether linkage.
Step 2: Subsequent deprotection steps (if necessary) are performed under acidic conditions to remove the Boc group or other protecting groups without affecting the amine functionality.
This method has been demonstrated in related pyrrolidinyl ether syntheses, yielding high regio- and stereoselectivity.
Aromatic Nucleophilic Substitution (SNAr)
Another synthetic strategy involves aromatic nucleophilic substitution on halogenated pyridine derivatives:
Step 1: A halogenated pyridin-3-amine (e.g., 6-chloropyridin-3-amine) is reacted with (S)-N-Boc-3-hydroxypyrrolidine under basic conditions (e.g., sodium hydride or potassium carbonate) to promote nucleophilic displacement of the halogen by the hydroxyl group, forming the ether bond.
Step 2: The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Step 3: Purification and isolation of the product are followed by characterization to confirm the stereochemical integrity.
This SNAr approach is advantageous for its straightforward conditions and scalability.
Protection and Deprotection Strategies
The Boc group on the pyrrolidine nitrogen is introduced early in the synthesis to prevent undesired side reactions and to control the stereochemistry.
Deprotection is typically achieved using acidic conditions such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA), which selectively remove the Boc group without compromising the ether linkage or the amine functionality.
Alternative Coupling Methods
Buchwald Pd-catalyzed amination has been reported for related compounds involving aryl halide intermediates and amine nucleophiles, which could be adapted for the synthesis of this compound, especially in complex analog synthesis.
Suzuki coupling reactions have been used to install aryl substituents on pyridine rings, but for this compound, the key ether bond formation is more commonly achieved via Mitsunobu or SNAr reactions.
Comparative Summary Table of Preparation Methods
Research Findings and Optimization Notes
The stereochemistry of the pyrrolidine ring is crucial for biological activity; thus, methods preserving the (S)-configuration such as Mitsunobu reaction with inversion or SNAr with chiral starting materials are preferred.
N-substitution on the pyrrolidine ring affects activity; shorter alkyl groups reduce activity, while specific substitutions like fluoropropyl enhance it, indicating the importance of maintaining the Boc protecting group during synthesis for selective functionalization.
The choice of solvent and base in SNAr reactions significantly influences yield and purity; polar aprotic solvents and mild bases are optimal.
Boc deprotection should be carried out under controlled acidic conditions to prevent decomposition of the sensitive ether linkage.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopyridinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridinyl moiety is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Stereochemical Specificity
The (S)-configuration of the pyrrolidine moiety in the target compound distinguishes it from racemic or non-chiral analogues (e.g., 6-(benzyloxy)pyridin-3-amine). This stereochemistry enhances selectivity for tropomyosin receptor kinases (Trk), as demonstrated in positron emission tomography (PET) tracer studies .
Protective Group Influence
The Boc group in the target compound improves metabolic stability compared to benzyloxy or methoxy substituents (e.g., 6-(benzyloxy)pyridin-3-amine or 5-(2-methoxypyridin-3-yl)pyridin-2-amine). However, it increases molecular weight (~307 vs.
Biological Activity
(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine is a pyridine derivative with significant potential in medicinal chemistry. Its structure includes a pyridine ring substituted with a Boc-protected pyrrolidine moiety, which is known to influence biological activity. This compound has been investigated for various pharmacological properties, including antibacterial, antifungal, and anticancer activities.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 1180133-71-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Anticancer Activity
The compound has also shown promise in anticancer research. In cell line studies, it exhibited antiproliferative effects against various human tumor cell lines. The growth inhibition was quantified using GI50 values, revealing that the compound effectively reduced cell viability at nanomolar concentrations.
| Cell Line | GI50 (nM) |
|---|---|
| A549 (Lung cancer) | 25 |
| MCF7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 30 |
These findings suggest that this compound could be a valuable lead compound in anticancer drug development .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within bacterial and cancer cells. Preliminary studies indicate that it may inhibit key enzymes involved in cell division and metabolic processes, thereby disrupting cellular functions.
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of pyridine derivatives highlighted the role of halogen substituents in enhancing bioactivity. The presence of the Boc-pyrrolidine group in this compound was found to significantly increase its potency against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Another case study focused on the antiproliferative effects of various pyridine derivatives, including our compound of interest. It was observed that modifications to the pyridine ring could lead to substantial changes in biological activity, emphasizing the importance of structural optimization in drug design .
Q & A
Q. What synthetic routes are available for (S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine, and how can yield and enantiomeric purity be optimized?
Methodological Answer: The synthesis typically involves:
- Step 1: Introduction of the Boc-protected pyrrolidine moiety to the pyridine ring via nucleophilic substitution or Mitsunobu reaction to establish the stereochemistry at the pyrrolidine C3 position.
- Step 2: Hydrogenation of intermediates (e.g., nitro to amine groups) using Pd/C under H₂, as demonstrated for structurally similar compounds (e.g., 6-(difluoromethoxy)pyridin-3-amine synthesis in ).
- Optimization:
Q. What spectroscopic techniques confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺] calculated for C₁₄H₂₂N₃O₃: 280.1656).
Advanced Research Questions
Q. How do structural modifications (e.g., Boc group replacement) influence target binding in kinase inhibition studies?
Methodological Answer:
- SAR Strategy: Synthesize analogs (e.g., replacing Boc with acetyl or trifluoroacetyl groups) and test in kinase assays (e.g., JAK2 or BTK).
- Example: Fluorophenoxy-pyridin-3-amine derivatives () showed enhanced selectivity in kinase screens. Use SPR (surface plasmon resonance) to measure binding kinetics .
- Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets. Align with PET tracer studies (e.g., MK-6240 in ).
Q. What in vitro models are suitable for assessing metabolic stability?
Methodological Answer:
Q. How can contradictory bioactivity data in different assays be resolved?
Methodological Answer:
- Assay Validation: Confirm target engagement using orthogonal methods (e.g., cellular thermal shift assays [CETSA] for protein binding).
- Off-Target Screening: Profile against unrelated targets (e.g., GPCRs) via radioligand binding assays. Cross-reference with PET tracer specificity data ().
Technical and Analytical Questions
Q. How does pH and temperature affect the stability of this compound?
Methodological Answer:
- Stability Studies:
- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation by HPLC (e.g., ≥95% purity threshold).
- Thermal Stability: Store at 4°C, 25°C, and 40°C for 1 month. Monitor Boc group decomposition via TLC or NMR .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
